Pyrene-PEG5-biotin

Description

Properties

Molecular Formula |

C39H50N4O8S |

|---|---|

Molecular Weight |

734.9 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide |

InChI |

InChI=1S/C39H50N4O8S/c44-34(7-2-1-6-33-37-32(26-52-33)42-39(46)43-37)40-14-16-47-18-20-49-22-24-51-25-23-50-21-19-48-17-15-41-38(45)31-13-11-29-9-8-27-4-3-5-28-10-12-30(31)36(29)35(27)28/h3-5,8-13,32-33,37H,1-2,6-7,14-26H2,(H,40,44)(H,41,45)(H2,42,43,46)/t32-,33-,37-/m0/s1 |

InChI Key |

ODIVXJVCOCDDJO-BMQPFVSWSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

What are the properties of Pyrene-PEG5-biotin?

A Technical Guide to Pyrene-PEG5-biotin: Properties and Applications

For researchers, scientists, and drug development professionals, this compound is a versatile molecule that combines the fluorescent properties of pyrene with the high-affinity binding of biotin, connected by a flexible polyethylene glycol (PEG) spacer. This guide provides an in-depth look at its chemical and physical properties, alongside detailed experimental protocols for its application in various research contexts.

Core Properties of this compound

This compound is a heterobifunctional molecule designed for fluorescence-based detection and biotin-based affinity capture of biological molecules. The pyrene moiety serves as a fluorescent probe, while the biotin group allows for strong and specific binding to streptavidin and avidin. The PEG5 linker enhances solubility in aqueous solutions and provides a flexible spacer arm to minimize steric hindrance.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. It is important to note that while the molecular formula and weight are specific to the PEG5 variant, some spectroscopic properties are based on data for similar Pyrene-PEG-biotin compounds or the pyrene fluorophore itself, as specific data for the PEG5 conjugate is not always available.

| Property | Value | Source |

| Molecular Formula | C39H50N4O8S | --INVALID-LINK-- |

| Molecular Weight | ~734.9 g/mol | --INVALID-LINK-- |

| Purity | >95% | --INVALID-LINK-- |

| Excitation Wavelength (λex) | ~339 nm | (for Pyrene-PEG-Biotin) |

| Emission Wavelength (λem) | ~384 nm | (for Pyrene-PEG-Biotin) |

| Fluorescence Quantum Yield (ΦF) | ~0.32 | (for pyrene)[1] |

| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [2][3] |

| Storage Conditions | -20°C, protected from light | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | --INVALID-LINK-- |

Molecular Structure and Functional Relationships

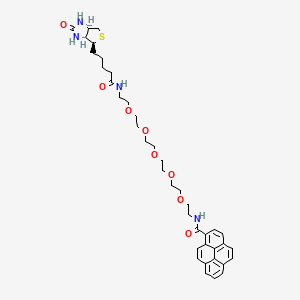

The structure of this compound is designed for multifunctionality. The logical relationship between its constituent parts is illustrated in the diagram below.

Experimental Protocols

General Synthesis of this compound

Materials:

-

1-Pyrenecarboxylic acid

-

Amine-PEG5-biotin

-

Coupling agents (e.g., EDC/NHS or HATU)

-

Anhydrous DMF or DMSO

-

Reaction vessel

-

Purification system (e.g., HPLC)

Methodology:

-

Dissolve 1-pyrenecarboxylic acid in anhydrous DMF.

-

Add the coupling agents (e.g., EDC and NHS) to the solution to activate the carboxylic acid group.

-

In a separate vessel, dissolve Amine-PEG5-biotin in anhydrous DMF.

-

Add the Amine-PEG5-biotin solution to the activated pyrenecarboxylic acid solution.

-

Allow the reaction to proceed at room temperature for several hours to overnight, with stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, purify the product using reverse-phase HPLC to isolate this compound.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

The following diagram illustrates the general workflow for the synthesis.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Pyrene-PEG5-biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and applications of Pyrene-PEG5-biotin, a versatile heterobifunctional molecule. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this fluorescent and biotinylated polyethylene glycol (PEG) linker in their work.

Chemical Structure and Properties

This compound is a molecule that combines the unique properties of a pyrene fluorescent tag, a hydrophilic pentaethylene glycol (PEG5) spacer, and a high-affinity biotin moiety.[1] The pyrene group serves as a fluorescent probe, allowing for sensitive detection in various assays. The PEG5 linker enhances the molecule's solubility in aqueous solutions and provides a flexible spacer to minimize steric hindrance between the pyrene and biotin functionalities.[1] The biotin group enables strong and specific binding to avidin and streptavidin, making it an invaluable tool for affinity-based applications.

The key features of this compound include:

-

Pyrene Fluorophore: Provides a strong blue fluorescence emission, ideal for sensitive detection and imaging.

-

PEG5 Spacer: A five-unit polyethylene glycol chain that increases hydrophilicity and reduces aggregation.

-

Biotin Tag: Allows for high-affinity binding to streptavidin and avidin.[1]

-

Heterobifunctional Nature: Enables the connection of a fluorescent reporter to a biological target through the biotin-streptavidin interaction.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₉H₅₀N₄O₈S | [2] |

| Molecular Weight | 734.9 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | >95% or >97% (as specified by vendor) | [1][2] |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [4] |

| Storage | -20°C, protected from light | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their conjugation. A plausible and common synthetic route is a three-step process:

-

Synthesis of Pyrene-PEG5-amine: This involves the reaction of a pyrene derivative with an amino-terminated PEG5.

-

Synthesis of Biotin-NHS ester: Activation of the carboxylic acid group of biotin with N-hydroxysuccinimide (NHS) to form a reactive ester.

-

Coupling of Pyrene-PEG5-amine and Biotin-NHS ester: The final step where the amine group of the pyrene-PEG intermediate reacts with the NHS ester of biotin to form a stable amide bond.

Experimental Protocols

Step 1: Synthesis of Pyrene-PEG5-amine

This protocol describes the synthesis of the amine-terminated pyrene-PEG intermediate.

Materials:

-

1-Pyrenebutanoic acid succinimidyl ester

-

Amino-PEG5-amine (H₂N-(CH₂CH₂)₅-NH₂)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Dissolve 1-Pyrenebutanoic acid succinimidyl ester in anhydrous DMF.

-

In a separate flask, dissolve a 10-fold molar excess of Amino-PEG5-amine in anhydrous DMF.

-

Slowly add the solution of 1-Pyrenebutanoic acid succinimidyl ester to the Amino-PEG5-amine solution with stirring at room temperature.

-

Add triethylamine (2 equivalents) to the reaction mixture to act as a base.

-

Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

After the reaction is complete (monitored by TLC), remove the DMF under reduced pressure.

-

Precipitate the crude product by adding cold diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Purify the crude Pyrene-PEG5-amine by silica gel column chromatography using a dichloromethane/methanol gradient to isolate the monosubstituted product.

-

Evaporate the solvent from the collected fractions to obtain the pure Pyrene-PEG5-amine.

-

Characterize the product by ¹H NMR and mass spectrometry.

Step 2: Synthesis of Biotin-NHS ester

This protocol details the activation of biotin to its N-hydroxysuccinimide ester.

Materials:

-

D-Biotin

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous Dimethylformamide (DMF)

-

Isopropanol

Procedure:

-

Dissolve D-Biotin and N-Hydroxysuccinimide in anhydrous DMF.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Disuccinimidyl carbonate (DSC) to the solution.[5][6]

-

Stir the reaction mixture at room temperature overnight.[5] A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

If using DCC, filter off the DCU precipitate.

-

Remove the DMF under reduced pressure.

-

Recrystallize the crude product from hot isopropanol to obtain pure Biotin-NHS ester as a white solid.[6]

-

Characterize the product by melting point and ¹H NMR.

Step 3: Coupling of Pyrene-PEG5-amine and Biotin-NHS ester

This is the final step to produce this compound.

Materials:

-

Pyrene-PEG5-amine (from Step 1)

-

Biotin-NHS ester (from Step 2)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

Dialysis membrane (e.g., 1 kDa MWCO) or size-exclusion chromatography media

Procedure:

-

Dissolve Pyrene-PEG5-amine in anhydrous DMF.

-

Add a 1.2-fold molar excess of Biotin-NHS ester to the solution.

-

Add triethylamine (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Precipitate the crude product with cold diethyl ether.

-

Purify the final product by dialysis against deionized water to remove unreacted biotin-NHS and other small molecule impurities, followed by lyophilization. Alternatively, purification can be achieved by size-exclusion chromatography.

-

Characterize the final product, this compound, by ¹H NMR, mass spectrometry, and HPLC to confirm its purity.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that specific yields may vary depending on the reaction scale and purification methods.

| Step | Reaction | Typical Yield | Purity |

| 1 | Synthesis of Pyrene-PEG5-amine | 60-80% | >95% |

| 2 | Synthesis of Biotin-NHS ester | >90% | >98%[5] |

| 3 | Coupling of Pyrene-PEG5-amine and Biotin-NHS ester | 70-90% | >95% |

| Overall | Overall Synthesis | 40-65% | >95% |

Applications and Experimental Workflows

This compound is a versatile tool with applications in various research areas, including:

-

Fluorescent Labeling: The pyrene moiety allows for the fluorescent labeling of biomolecules.

-

Affinity Purification: The biotin tag enables the capture and purification of target molecules using streptavidin-coated supports.

-

Bioassays and Imaging: Used in fluorescence-based assays and cellular imaging experiments.

-

PROTACs: As a linker in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of target proteins.[7]

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound can be used as a component of a PROTAC, a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8]

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Fluorescent Detection of Streptavidin

This workflow illustrates a common application of this compound in a fluorescence-based assay to detect the presence of streptavidin.

Caption: Workflow for streptavidin detection.

Conclusion

This compound is a powerful and versatile chemical probe for a wide range of applications in biological research and drug development. Its unique combination of a fluorescent reporter, a hydrophilic spacer, and a high-affinity tag makes it an indispensable tool for researchers. This guide has provided a detailed overview of its synthesis and potential applications, offering a solid foundation for its use in the laboratory.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. nanocs.net [nanocs.net]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. glpbio.com [glpbio.com]

- 8. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

Unveiling the Core: A Technical Guide to the Pyrene Fluorophore in Pyrene-PEG5-biotin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of the pyrene fluorophore as the core component of the Pyrene-PEG5-biotin probe. This versatile molecule combines the sensitive fluorescent properties of pyrene with the high-affinity binding of biotin, offering a powerful tool for a range of life science applications. This document provides a comprehensive overview of its photophysical properties, detailed experimental protocols, and visual representations of its utility in biological assays.

The Heart of the Matter: The Pyrene Fluorophore

Pyrene is a polycyclic aromatic hydrocarbon renowned for its unique and environmentally sensitive fluorescence characteristics. Its utility as a molecular probe stems from two key photophysical phenomena: monomer emission and excimer formation.

Monomer Emission: A single, excited pyrene molecule (monomer) exhibits a characteristic fluorescence emission spectrum with distinct vibronic bands. The ratio of the intensities of these bands, particularly the first (I₁) and third (I₃) peaks, is highly sensitive to the polarity of the local microenvironment. This property allows researchers to probe changes in the hydrophobicity of a protein's surface or the environment of a binding pocket.

Excimer Formation: When two pyrene molecules are in close proximity (approximately 3-4 Å) and one is in an excited state, they can form a transient excited-state dimer known as an excimer. This excimer fluoresces at a much longer wavelength (typically around 480 nm) and is characterized by a broad, featureless emission spectrum. The appearance and intensity of this excimer emission serve as a "molecular ruler," providing a direct measure of intramolecular or intermolecular distances.[1]

The Complete Probe: this compound

This compound is a heterobifunctional molecule that elegantly couples the pyrene fluorophore to a biotin moiety through a polyethylene glycol (PEG) spacer.[2][3] This design offers several advantages:

-

Fluorescent Reporter: The pyrene group provides the fluorescent signal for detection and quantification.[2]

-

High-Affinity Targeting: The biotin group allows for specific and strong binding to avidin and streptavidin, which are commonly used in various biological assays.[2][3]

-

Enhanced Solubility and Reduced Steric Hindrance: The hydrophilic PEG5 spacer improves the water solubility of the otherwise hydrophobic pyrene and provides a flexible linker that minimizes steric hindrance between the pyrene/biotin and their respective binding partners.[2][3]

Quantitative Photophysical Properties of Pyrene

The following table summarizes the key quantitative photophysical properties of the pyrene fluorophore, which are essential for designing and interpreting fluorescence-based experiments.

| Property | Value | Conditions |

| Monomer Excitation Maximum | ~336 - 345 nm | Dependent on solvent and conjugation |

| Monomer Emission Maxima | Vibronic peaks at ~375, 379, 385, 395, and 410 nm | In non-polar solvents |

| Excimer Emission Maximum | ~480 nm | Broad, featureless peak |

| Quantum Yield | 0.32 - 0.65 | Varies with solvent and conjugation |

| Fluorescence Lifetime | 100 - 450 ns | Dependent on environment and quenching |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

General Considerations for Fluorescence Measurements

-

Solvent Preparation: Use high-purity, spectroscopy-grade solvents to minimize background fluorescence. For aqueous buffers, ensure they are freshly prepared and filtered (0.22 µm filter) to remove particulates that can cause light scattering.

-

Cuvette Handling: Use quartz cuvettes for UV-range excitation. Ensure cuvettes are scrupulously clean to avoid interfering signals.

-

Instrument Settings: Optimize excitation and emission wavelengths, slit widths, and photomultiplier tube (PMT) voltage for the specific experiment to maximize signal-to-noise ratio and avoid detector saturation.[4]

-

Controls: Always include appropriate controls, such as a buffer blank, a sample with an unlabeled biotinylated molecule, and a sample with a non-biotinylated pyrene derivative, to account for background fluorescence and non-specific interactions.

Protocol: Streptavidin-Biotin Binding Assay Using this compound

This protocol details a fluorescence titration experiment to determine the binding affinity of this compound to streptavidin.

Materials:

-

This compound

-

Streptavidin

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer with temperature control

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare a 1 mg/mL (approximately 18.8 µM) stock solution of streptavidin in PBS. Determine the precise concentration by measuring the absorbance at 280 nm.

-

-

Working Solution Preparation:

-

Dilute the this compound stock solution in PBS to a final concentration of 1 µM.

-

Prepare a series of dilutions of the streptavidin stock solution in PBS.

-

-

Fluorescence Titration:

-

To a quartz cuvette, add the 1 µM this compound solution.

-

Place the cuvette in the spectrofluorometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Record the initial fluorescence emission spectrum of the this compound solution (Excitation: 345 nm, Emission scan: 360-550 nm).

-

Incrementally add small aliquots of the streptavidin solution to the cuvette, mixing gently after each addition.

-

After each addition, allow the solution to equilibrate for 2-5 minutes and then record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Monitor the change in pyrene monomer fluorescence intensity (e.g., at 375 nm) or the appearance of excimer fluorescence (if applicable) as a function of streptavidin concentration.

-

Correct the fluorescence intensity for dilution at each titration point.

-

Plot the change in fluorescence intensity against the streptavidin concentration.

-

Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).[3][5]

-

Protocol: Labeling a Protein with this compound (via NHS ester chemistry)

While this compound itself does not have a reactive group for direct protein labeling, a common strategy is to use a derivative such as Pyrene-PEG-NHS ester to label the protein with the pyrene-PEG moiety first, followed by biotinylation if required, or to use a biotinylated protein and detect it with a pyrene-labeled streptavidin. For the purpose of this guide, we will outline a general protocol for labeling a protein with a generic Biotin-PEG-NHS ester, which can then be detected using a pyrene-labeled streptavidin.

Materials:

-

Protein of interest with available primary amines (e.g., lysine residues)

-

Biotin-PEG-NHS ester

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

DMSO or DMF

-

Desalting column

Procedure:

-

Protein Preparation:

-

Biotinylation Reagent Preparation:

-

Labeling Reaction:

-

Purification:

-

Remove the unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.[6]

-

-

Characterization:

-

Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a similar method.

-

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling principles related to the use of this compound.

Caption: Experimental workflow for a streptavidin-biotin binding assay.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. Fitting binding of fluorescent ligands - FAQ 1725 - GraphPad [graphpad.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

The Strategic Role of the PEG5 Spacer in Pyrene-PEG5-biotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrene-PEG5-biotin is a heterobifunctional molecule meticulously designed for advanced applications in biological research and drug development. This guide delves into the critical role of its central component, the polyethylene glycol (PEG) spacer of five units (PEG5), in modulating the molecule's overall function. The pyrene moiety serves as a robust fluorescent probe, while biotin provides a high-affinity tag for streptavidin-based detection and purification systems. The PEG5 spacer, however, is not a mere linker; it is a strategic element that dictates the solubility, biocompatibility, and accessibility of the terminal functional groups, thereby significantly influencing experimental outcomes. This document provides a comprehensive overview of the physicochemical properties, experimental applications, and the profound impact of the PEG5 spacer on the utility of this compound as a versatile tool in modern bioscience.

Introduction to this compound

This compound is a versatile chemical probe that integrates three key functional components:

-

Pyrene: A polycyclic aromatic hydrocarbon that exhibits strong blue fluorescence.[1] Its fluorescence is highly sensitive to the local environment, making it an excellent probe for studying molecular interactions and conformations.[1]

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin proteins.[2][3] This interaction is one of the strongest non-covalent bonds known in nature and is widely exploited for affinity capture, purification, and detection.[2][3]

-

PEG5 Spacer: A five-unit polyethylene glycol chain that covalently links the pyrene and biotin moieties. This hydrophilic spacer plays a crucial role in the molecule's overall performance.[4]

The synergy of these components makes this compound a powerful tool for a range of applications, including fluorescent labeling, affinity purification, bioassays, and imaging experiments.[4]

The Pivotal Role of the PEG5 Spacer

The inclusion of a PEG spacer, specifically a five-unit chain, is a deliberate design choice that imparts several advantageous properties to the this compound molecule.

Enhanced Solubility and Biocompatibility

The inherent hydrophobicity of the pyrene moiety can lead to poor solubility in aqueous buffers, which are standard in most biological experiments. The hydrophilic nature of the PEG5 spacer significantly improves the water solubility of the entire molecule, preventing aggregation and ensuring its availability for interactions in biological systems.[5] Furthermore, PEG is well-known for its biocompatibility and ability to reduce non-specific protein adsorption, a phenomenon often referred to as the "stealth effect."[6]

Reduction of Steric Hindrance

The biotin-streptavidin interaction, while strong, can be sterically hindered if the biotin molecule is too close to a bulky fluorophore like pyrene or the molecule to which it is conjugated. The PEG5 spacer provides a flexible arm that extends the biotin tag away from the pyrene group, thereby increasing its accessibility to the deep biotin-binding pocket of streptavidin.[5] This spatial separation minimizes steric clashes and ensures efficient and robust binding.

Increased Flexibility and Accessibility

The flexibility of the PEG chain allows the pyrene and biotin termini to orient themselves optimally for their respective interactions.[7] This conformational freedom is crucial for the pyrene moiety to report on its microenvironment accurately and for the biotin tag to bind effectively to streptavidin, even when the target protein is part of a larger complex or immobilized on a surface.

Quantitative Data on the Impact of PEG Spacers

The length of the PEG spacer has a quantifiable impact on the binding affinity of biotin to streptavidin and the photophysical properties of the pyrene fluorophore. While specific data for this compound is not always available in a single source, the following tables compile representative data from the literature for similar biotin-PEG-fluorophore systems to illustrate these effects.

| Spacer Length | Dissociation Constant (Kd) for Streptavidin Binding (M) | Reference |

| No Spacer | ~10⁻¹⁵ | [2] |

| Short Spacer (~1.4 nm) | ~10⁻¹⁴ | [8] |

| PEG5 (~2.8 nm) | ~10⁻¹³ - 10⁻¹² | Estimated based on trends |

| Long Spacer (>10 nm) | ~10⁻¹¹ - 10⁻¹⁰ | [8] |

| Property | No Spacer | With PEG5 Spacer | Reference |

| Fluorescence Quantum Yield (Φf) of Pyrene | ~0.32 (in cyclohexane) | Likely similar, but can be influenced by local environment | [9] |

| Fluorescence Lifetime (τ) of Pyrene Monomer | ~100-400 ns (in various solvents) | Can be modulated by proximity to biotin and streptavidin, and by oxygen concentration | [10][11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Synthesis of this compound

While this compound is commercially available, a general synthetic scheme involves a multi-step process.[5][13]

Materials:

-

Pyrene-PEG5-amine

-

Biotin-NHS ester

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Dissolve Pyrene-PEG5-amine and a 1.2 molar excess of Biotin-NHS ester in anhydrous DMF.

-

Add 2 molar equivalents of TEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Redissolve the crude product in a minimal amount of DCM.

-

Purify the product by silica gel column chromatography using a DCM/methanol gradient.

-

Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

-

Confirm the identity and purity of the product by NMR and mass spectrometry.

Caption: Synthetic workflow for this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to measure the real-time binding kinetics between this compound and streptavidin.[14][15]

Materials:

-

SPR instrument (e.g., Biacore)

-

Streptavidin-coated sensor chip (SA chip)

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 50 mM NaOH)[16]

Procedure:

-

Equilibrate the SA sensor chip with running buffer.

-

Prepare a stock solution of this compound in the running buffer.

-

Inject a low concentration of this compound over the sensor surface to capture it via the biotin-streptavidin interaction. Aim for a low surface density to avoid mass transport limitations.

-

Inject a series of concentrations of the analyte (the protein that interacts with the pyrene end) over the functionalized surface.

-

Monitor the association and dissociation phases in real-time.

-

After each analyte injection, regenerate the surface using the appropriate regeneration solution to remove the bound analyte, leaving the this compound captured.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Caption: Workflow for SPR-based kinetic analysis.

Fluorescence Quenching Assay

This assay can be used to study the binding of a quencher molecule to the pyrene moiety of this compound.[17][18][19]

Materials:

-

Fluorometer

-

Quartz cuvettes

-

This compound stock solution

-

Buffer solution (e.g., PBS)

-

Quencher stock solution

Procedure:

-

Prepare a dilute solution of this compound in the buffer (e.g., 1 µM).

-

Measure the initial fluorescence intensity of the this compound solution (Excitation ~340 nm, Emission ~375-400 nm for monomer).

-

Titrate the solution with increasing concentrations of the quencher.

-

After each addition of the quencher, allow the solution to equilibrate and then measure the fluorescence intensity.

-

Correct for dilution effects if necessary.

-

Plot the fluorescence intensity or the ratio of initial to measured fluorescence (F0/F) against the quencher concentration to determine the quenching constant.

Caption: Workflow for a fluorescence quenching experiment.

Live-Cell Imaging

This compound can be used to label cells that have been engineered to express streptavidin on their surface or to study the uptake of biotin-conjugated molecules.[20][21][22]

Materials:

-

Cells expressing surface streptavidin (or control cells)

-

Cell culture medium

-

This compound

-

Fluorescence microscope with a DAPI filter set

-

Glass-bottom imaging dishes

Procedure:

-

Culture the cells on glass-bottom imaging dishes.

-

Prepare a working solution of this compound in cell culture medium (e.g., 1-10 µM).

-

Wash the cells with fresh medium.

-

Incubate the cells with the this compound solution for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells three times with fresh medium to remove unbound probe.

-

Image the cells using a fluorescence microscope. Use an excitation wavelength around 340 nm and collect the emission in the blue region of the spectrum.

-

Analyze the images to determine the localization and intensity of the fluorescent signal.

References

- 1. A key stacking factor for the effective formation of pyrene excimer in crystals: degree of π–π overlap - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. Streptavidin - Wikipedia [en.wikipedia.org]

- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 4. This compound | AxisPharm [axispharm.com]

- 5. This compound | BroadPharm [broadpharm.com]

- 6. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omlc.org [omlc.org]

- 10. nanocs.net [nanocs.net]

- 11. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. mdpi.com [mdpi.com]

- 14. biosensingusa.com [biosensingusa.com]

- 15. Reversible immobilization of proteins with streptavidin affinity tags on a surface plasmon resonance biosensor chip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Imaging [worldwide.promega.com]

- 21. Sample preparation for single virion atomic force microscopy and super-resolution fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]

Pyrene-PEG5-biotin: A Technical Guide to Solubility and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Pyrene-PEG5-biotin, a heterobifunctional molecule integrating a fluorescent pyrene moiety, a polyethylene glycol (PEG) spacer, and a biotin affinity tag. This unique combination of components makes it a valuable tool in various research and drug development applications, including fluorescence imaging, bioassays, and targeted protein degradation. Understanding its solubility in different solvent systems is critical for its effective use.

Core Concepts of this compound

This compound's structure dictates its solubility profile. The pyrene group is hydrophobic, while the PEG linker and the biotin are more hydrophilic. The PEG5 spacer, in particular, enhances the molecule's overall solubility in aqueous solutions and reduces steric hindrance, making the terminal functional groups more accessible for interactions.[1]

Qualitative Solubility Data

This compound exhibits a versatile solubility profile, being compatible with a range of both aqueous and organic solvents. This allows for its use in diverse experimental setups. The table below summarizes the qualitative solubility of this compound and related PEGylated compounds based on available data.

| Solvent Type | Solvent | Solubility |

| Aqueous | Water, Aqueous Buffers (e.g., PBS) | Soluble. The PEG5 linker significantly contributes to its water solubility.[2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble.[2] Recommended as a solvent for preparing stock solutions.[1] |

| Dimethylformamide (DMF) | Soluble.[2] Also recommended for creating stock solutions.[1] | |

| Chlorinated | Chloroform, Methylene Chloride (DCM) | Soluble.[2] |

| Alcohols | Ethanol, Methanol | Less Soluble.[2] |

| Non-Polar | Toluene | Less Soluble.[2] |

| Ether | Not Soluble.[2] |

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

For researchers wishing to determine the precise solubility of this compound in a specific solvent system, the following general protocol, adapted from standard "shake-flask" methods, is recommended.

Objective: To determine the saturation solubility of this compound in a chosen solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, PBS, DMSO)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

UV-Vis Spectrophotometer or Fluorometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solute.

-

-

Sample Analysis:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with the solvent to a concentration within the linear range of the analytical instrument.

-

Measure the absorbance or fluorescence of the diluted solution using a spectrophotometer or fluorometer at the excitation and emission maxima of pyrene (approx. 343 nm and 377/397 nm, respectively).

-

-

Calculation:

-

Create a standard curve using known concentrations of this compound.

-

Use the standard curve to determine the concentration of the diluted supernatant.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the saturation solubility.

-

Applications and Visualized Workflows

This compound is a versatile tool in molecular biology and drug discovery. Its dual functionality allows for both fluorescent detection and affinity-based capture of interacting molecules.

Streptavidin-Biotin Pull-Down Assay

The high affinity between biotin and streptavidin can be exploited to isolate and identify proteins or other biomolecules that interact with a pyrene-labeled molecule.

Caption: Workflow for a streptavidin-biotin pull-down assay.

PROTAC Development Logical Pathway

This compound can serve as a fluorescently labeled linker in the development of Proteolysis Targeting Chimeras (PROTACs). The pyrene moiety allows for tracking and quantifying the engagement of the PROTAC with its target protein and the E3 ligase.

Caption: Logical pathway of PROTAC-mediated protein degradation.

References

Probing the Core: A Technical Guide to the Quantum Yield and Photostability of Pyrene-PEG5-biotin

For Researchers, Scientists, and Drug Development Professionals

Pyrene-PEG5-biotin is a versatile molecule that combines the strong fluorescence of pyrene with the high-affinity binding of biotin to avidin and streptavidin.[1] The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, making it a valuable tool in various biological assays.[1][2][3]

Quantitative Data on Pyrene and its Derivatives

The fluorescence quantum yield (Φf) of pyrene and its derivatives is highly sensitive to their molecular structure and the surrounding environment, such as the polarity of the solvent.[4][5] Below is a summary of typical quantum yield values for pyrene and related compounds to provide a comparative baseline.

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| Pyrene | Cyclohexane | 0.32 | [6] |

| Pyrene | Ethanol | 0.65 (monomer) | [7] |

| Pyrene Carbonyl Derivatives | Various Organic Solvents | > 0.70 | [4] |

| Pyrene Derivatives | General | up to 0.81 | [8] |

Photostability of Pyrene Derivatives

The photostability of a fluorophore is a critical parameter for applications requiring prolonged or intense light exposure, such as fluorescence microscopy. Pyrene and its derivatives are known to undergo photodegradation, particularly in the presence of oxygen and certain halogenated solvents like chloroform.[9] However, in other environments, such as dichloromethane, they can exhibit high photostability.[9] The rate of photobleaching is primarily dependent on the excitation power and wavelength.[10]

Experimental Protocols

Measuring Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It can be determined using either absolute or relative methods.[11] The relative method, which involves comparison with a standard of known quantum yield, is more common.

Relative Quantum Yield Measurement Protocol:

-

Standard Selection: Choose a quantum yield standard with an absorption profile similar to pyrene. Anthracene or quinine sulfate are suitable options.[12]

-

Solution Preparation: Prepare a series of dilute solutions of both the sample (this compound) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6][12]

-

Absorption Measurement: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield using the following equation:

Φf (sample) = Φf (std) * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Measuring Photostability

Photostability is assessed by measuring the decrease in fluorescence intensity over time upon continuous excitation.[10]

Photostability Measurement Protocol:

-

Sample Preparation: Prepare a solution of this compound in the desired buffer or solvent. This can also be performed on cells labeled with the probe.

-

Microscopy Setup:

-

Use a fluorescence microscope equipped with a suitable light source and filter set for pyrene excitation and emission.

-

To mimic experimental conditions, use low excitation power.[10]

-

-

Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous illumination.

-

Data Analysis:

-

Measure the fluorescence intensity of a region of interest in each image of the time series.

-

Plot the normalized fluorescence intensity as a function of time.

-

The rate of decay of the fluorescence intensity is a measure of the photostability. For comparison, a "dark control" sample, shielded from light, should also be measured to account for any chemical degradation.[13]

-

Application of this compound

This compound is a heterobifunctional molecule designed for fluorescence detection and affinity capture.[1] The pyrene moiety serves as the fluorescent reporter, while the biotin group allows for strong and specific binding to streptavidin or avidin, which can be immobilized on a solid support or conjugated to other molecules. This dual functionality is valuable for a range of applications in drug development and biological research.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. omlc.org [omlc.org]

- 7. Concentration dependence of quantum yield of triplet-state production of pyrene in ethanol - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. blog.addgene.org [blog.addgene.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 3 Important Photostability Testing Factors [sampled.com]

Commercial Availability and Purity of Pyrene-PEG5-biotin: A Technical Overview

For researchers and professionals in drug development, the accessibility and purity of reagents are critical factors for ensuring the reliability and reproducibility of experimental results. Pyrene-PEG5-biotin, a versatile heterobifunctional molecule, integrates the fluorescent properties of pyrene with the high-affinity binding of biotin to (strept)avidin, connected by a flexible polyethylene glycol (PEG) linker. This technical guide provides an in-depth look at the commercial sources and purity of this compound, alongside a foundational experimental protocol for its application.

Commercial Suppliers and Purity Specifications

A survey of prominent biochemical suppliers reveals the ready availability of this compound. The purity of these commercially available products is consistently high, typically exceeding 95%, which is suitable for most research applications. The table below summarizes the offerings from various suppliers.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Storage Conditions |

| AxisPharm | - | >95% | - | - |

| BroadPharm | BP-24341 | 97% | 734.9 | -20°C |

| MedchemExpress | HY-141094 | - | - | Room temperature (short term) |

| MedKoo Biosciences | 123829 | - | 734.91 | 0 - 4°C (short term), -20°C (long term) |

| Ruixibiotech | - | >95% | 734.9 | - |

| Biorbyt | orb1987777 | - | 734.9 | -20°C |

| Creative PEGWorks | - | - | Varies (custom synthesis available) | -20°C or lower |

Key Molecular Features and Applications

This compound is a valuable tool in various biological assays due to its unique combination of functionalities.[1] The pyrene moiety serves as a fluorescent probe, allowing for sensitive detection and imaging.[1] The biotin group provides a strong and specific binding partner for streptavidin and avidin, enabling applications such as affinity purification and immobilization of biomolecules.[1] The PEG5 spacer enhances the water solubility of the molecule, reduces steric hindrance, and provides a flexible linker between the pyrene and biotin moieties.[1][2]

This reagent is particularly useful for:

-

Fluorescent labeling and detection: Covalently attaching the pyrene fluorophore to target molecules for visualization and quantification.[1]

-

Affinity purification: Capturing and isolating proteins or other biomolecules that have an affinity for the labeled target.[1]

-

Bioassays and imaging experiments: Utilizing the fluorescent signal to monitor molecular interactions and localization within cells or tissues.[1]

-

PROTACs (Proteolysis Targeting Chimeras): Serving as a component of these novel therapeutic agents that facilitate the degradation of target proteins.[3][4]

-

Surface functionalization: Modifying surfaces, such as carbon nanotubes and graphene, through the strong pi-pi stacking interactions of the pyrene group.[2][5]

Experimental Protocol: General Procedure for Labeling and Pulldown

The following is a generalized protocol for the use of this compound in a labeling and pulldown experiment. Specific conditions may need to be optimized depending on the target molecule and experimental system.

Materials:

-

This compound

-

Target protein or molecule with a reactive amine group

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a carboxyl group activator[2]

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Streptavidin-coated magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., high concentration of free biotin or a low pH buffer)

Workflow for Protein Labeling and Affinity Capture

Caption: Workflow for protein labeling with this compound and subsequent affinity capture.

Conceptual Diagram of this compound Functionality

The utility of this compound stems from its distinct functional domains, as illustrated in the following diagram.

Caption: Functional components of the this compound molecule and their interactions.

This technical guide provides a foundational understanding of the commercial landscape and practical application of this compound. For specific experimental designs, researchers are encouraged to consult the technical data sheets provided by the suppliers and relevant scientific literature.

References

Methodological & Application

Application Notes and Protocols for Fluorescent Labeling of Proteins with Pyrene-PEG5-biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-PEG5-biotin is a heterobifunctional reagent designed for the fluorescent labeling and subsequent affinity capture of proteins and other biomolecules.[1] This reagent combines the unique environmental sensitivity of the pyrene fluorophore with the high-affinity binding of biotin to streptavidin or avidin.[1] The polyethylene glycol (PEG) spacer enhances water solubility, reduces steric hindrance, and improves the accessibility of the terminal groups.[1][2]

The pyrene moiety serves as a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment.[3][4][5][6] This property allows for the investigation of protein conformation, folding, and interactions.[4][5][6] Additionally, pyrene can form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity (~10 Å), resulting in a distinct, longer-wavelength emission.[3][5][6] This feature can be exploited to study protein oligomerization.[5]

The biotin group provides a powerful tool for the purification, immobilization, and detection of labeled proteins through its strong and specific interaction with streptavidin or avidin.[7][8] This dual functionality makes this compound a versatile tool for a wide range of applications in proteomics, drug discovery, and diagnostics.

Chemical Properties and Features

| Property | Description |

| Fluorophore | Pyrene |

| Affinity Tag | Biotin |

| Linker | PEG5 (5-unit polyethylene glycol) |

| Reactive Group | Typically an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (-NH2) |

| Excitation Wavelength (monomer) | ~340 nm |

| Emission Wavelength (monomer) | ~375-400 nm (vibronic peaks) |

| Emission Wavelength (excimer) | ~450-550 nm |

| Solubility | Improved in aqueous solutions due to the PEG spacer |

Experimental Protocols

Protocol 1: Fluorescent Labeling of Proteins with this compound (NHS Ester)

This protocol describes the covalent attachment of this compound NHS ester to primary amines (e.g., lysine residues and the N-terminus) on a target protein.

Materials:

-

This compound NHS ester

-

Target protein

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 or 100 mM sodium bicarbonate, pH 8.3)[8][9]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[9]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification[9]

Procedure:

-

Protein Preparation:

-

Reagent Preparation:

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve a 10-20 fold molar excess of the reagent to the protein.[9] The optimal ratio may need to be determined empirically.[12]

-

Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing.[12]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[9] Protect the reaction from light.

-

-

Quenching the Reaction:

-

Purification of the Labeled Protein:

-

Remove unreacted this compound by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[9]

-

-

Storage:

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL represents the average number of fluorophore molecules conjugated to each protein molecule.[3][13] It can be determined using absorbance measurements.

Materials:

-

Purified this compound labeled protein

-

Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Absorbance Measurement:

-

Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of pyrene (~340 nm, A_dye).

-

-

Calculation:

-

The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A280 - (A_dye × CF)] / ε_protein where:

-

A280 is the absorbance of the labeled protein at 280 nm.

-

A_dye is the absorbance of the labeled protein at the maximum absorbance of pyrene.

-

CF is the correction factor (A280 of the free dye / A_max of the free dye).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

The concentration of the conjugated dye is calculated as: Dye Concentration (M) = A_dye / ε_dye where:

-

ε_dye is the molar extinction coefficient of this compound at its absorbance maximum.

-

-

The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)

-

Note: The extinction coefficient and correction factor for this compound should be obtained from the manufacturer's datasheet.

| Parameter | Symbol | Description |

| Absorbance at 280 nm | A280 | Absorbance of the protein-dye conjugate at 280 nm. |

| Absorbance of Dye | A_dye | Absorbance of the protein-dye conjugate at the λmax of pyrene (~340 nm). |

| Protein Extinction Coefficient | ε_protein | Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). |

| Dye Extinction Coefficient | ε_dye | Molar extinction coefficient of the pyrene dye at its λmax (in M⁻¹cm⁻¹). |

| Correction Factor | CF | A280 of the free dye divided by the Amax of the free dye. |

| Degree of Labeling | DOL | Molar ratio of dye to protein. |

Protocol 3: Protein Pull-Down Assay with Biotinylated Proteins

This protocol describes the use of this compound labeled proteins to isolate binding partners from a cell lysate.

Materials:

-

This compound labeled "bait" protein

-

Streptavidin-coated magnetic beads or agarose resin

-

Cell lysate containing "prey" proteins

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., high concentration of free biotin, low pH buffer, or SDS-PAGE loading buffer)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads and wash them with Binding/Wash Buffer according to the manufacturer's instructions.

-

-

Immobilization of Bait Protein:

-

Incubate the washed beads with the biotinylated "bait" protein for 30-60 minutes at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.[14]

-

-

Washing:

-

Separate the beads from the solution and wash them several times with Binding/Wash Buffer to remove any unbound bait protein.

-

-

Binding of Prey Proteins:

-

Incubate the beads with the immobilized bait protein with the cell lysate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound protein complexes from the beads using the chosen Elution Buffer.[7]

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting "prey" proteins.

-

Visualizations

Caption: Workflow for fluorescent labeling of proteins.

Caption: Workflow for a protein pull-down assay.

References

- 1. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanotempertech.com [nanotempertech.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. nathan.instras.com [nathan.instras.com]

- 5. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synapsewaves.com [synapsewaves.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 9. proteochem.com [proteochem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. resources.tocris.com [resources.tocris.com]

- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 14. bioclone.net [bioclone.net]

Protocol for using Pyrene-PEG5-biotin in affinity purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-PEG5-biotin is a heterobifunctional molecule that combines the fluorescent properties of pyrene with the high-affinity binding of biotin to streptavidin.[1] This reagent is an invaluable tool for labeling proteins of interest, enabling their detection through fluorescence and their purification via streptavidin-based affinity chromatography. The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, ensuring efficient binding.[1]

This document provides detailed protocols for the use of this compound in affinity purification workflows, including protein labeling, affinity capture, and elution. The inclusion of the pyrene fluorophore allows for multifaceted applications, including the tracking of the labeled protein during the purification process and its subsequent use in fluorescence-based assays.[1]

Key Features of this compound:

-

Pyrene Fluorophore: Enables sensitive fluorescence detection.[1]

-

Biotin Moiety: Facilitates strong and specific binding to streptavidin.[1]

-

PEG5 Spacer: Improves solubility and reduces steric hindrance.[1]

Experimental Protocols

Part 1: Labeling of Target Protein with this compound

This protocol outlines the covalent labeling of a target protein with this compound. The reagent is supplied with a reactive group (e.g., NHS ester) for conjugation to primary amines (e.g., lysine residues) on the protein.

Materials:

-

Purified target protein in an amine-free buffer (e.g., PBS, HEPES)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation:

-

Dissolve the target protein in an amine-free buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris will interfere with the labeling reaction.

-

-

Reagent Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.

-

-

Labeling Reaction:

-

The optimal molar ratio of this compound to protein should be determined empirically. A starting point of a 20-fold molar excess of the labeling reagent to the protein is recommended.

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Removal of Excess Label:

-

Remove unreacted this compound and quenching buffer by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization of Labeled Protein:

-

Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~340 nm (for pyrene concentration). The molar extinction coefficient for pyrene is approximately 40,000 M⁻¹cm⁻¹.

-

Confirm labeling by SDS-PAGE followed by fluorescence imaging of the gel and/or Western blot using a streptavidin-HRP conjugate.

-

Part 2: Affinity Purification of this compound Labeled Protein

This protocol describes the capture of the biotinylated protein using streptavidin-conjugated beads.

Materials:

-

This compound labeled protein

-

Streptavidin-conjugated agarose or magnetic beads

-

Binding/Wash Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5)

-

Elution Buffer (see options in the protocol)

-

Microcentrifuge tubes or spin columns

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads and transfer the desired volume to a new tube.

-

Wash the beads twice with an excess of Binding/Wash Buffer. Centrifuge or use a magnetic stand to separate the beads from the supernatant between washes.

-

-

Binding of Labeled Protein:

-

Add the this compound labeled protein solution to the washed streptavidin beads.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

The strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) requires specific conditions for elution.[2] Choose one of the following elution strategies:

-

Option A: Competitive Elution (for milder conditions):

-

Add an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM biotin in Binding/Wash Buffer).

-

Incubate at 37°C for 30-60 minutes. Repeat as necessary. This method may result in incomplete elution.

-

-

Option B: Denaturing Elution (for complete elution):

-

Add a denaturing elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5 or 0.1 M glycine, pH 2.8).[3]

-

Incubate for 5-10 minutes at room temperature. Neutralize the eluate immediately with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).

-

-

Option C: Elution with Heat and Biotin (a balance of efficiency and harshness):

-

Add an elution buffer containing 25 mM biotin and heat at 95°C for 5 minutes.[4] This method is effective but will denature the protein.

-

-

-

Analysis of Purified Protein:

-

Analyze the eluted fractions by SDS-PAGE and Coomassie staining or silver staining to assess purity.

-

Confirm the presence of the purified protein by fluorescence measurement (Excitation: ~340 nm, Emission: ~375 nm and ~395 nm) or Western blot.

-

Quantitative Data

The following tables provide representative quantitative data for affinity purification using biotinylated probes and streptavidin resins. The exact values will vary depending on the specific protein, degree of labeling, and the type of streptavidin resin used.

Table 1: Representative Binding Capacities of Streptavidin Resins

| Resin Type | Reported Binding Capacity (nmol biotin/mL resin) | Reference |

| High Capacity Streptavidin Agarose | > 120 | [5] |

| Cytiva Sera-Mag SpeedBeads (Neutravidin) | 30.8 | [6] |

| Cytiva Sera-Mag (Streptavidin) | 18.3 | [6] |

Table 2: Recommended Buffer Compositions

| Buffer Type | Composition | Purpose |

| Labeling Buffer | 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7.5-8.0 | Provides optimal pH for NHS ester reaction with primary amines. |

| Binding/Wash Buffer | 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7.5 | Maintains protein stability and facilitates biotin-streptavidin interaction. |

| Mild Elution Buffer | 2-10 mM Biotin in Binding/Wash Buffer | Competitively elutes biotinylated proteins under non-denaturing conditions. |

| Denaturing Elution Buffer | 8 M Guanidine-HCl, pH 1.5 | Disrupts the biotin-streptavidin interaction for complete elution. |

Visualizations

Experimental Workflow

Caption: Workflow for labeling and affinity purification.

Logical Relationship of Components

Caption: Components of this compound and their functions.

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. Fluorescence-Based Multiplex Protein Detection Using Optically Encoded Microbeads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. ubpbio.com [ubpbio.com]

- 6. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pyrene-PEG5-biotin in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-PEG5-biotin is a versatile heterobifunctional probe designed for fluorescence microscopy applications that require both sensitive detection and specific targeting. This molecule incorporates three key functional components: a pyrene fluorophore, a five-unit polyethylene glycol (PEG) spacer, and a biotin moiety. The pyrene group provides the fluorescent signal, which is sensitive to the local microenvironment, while the biotin enables high-affinity binding to streptavidin and avidin, allowing for targeted labeling of biological molecules and structures. The flexible PEG5 spacer enhances solubility in aqueous solutions and minimizes steric hindrance, facilitating efficient binding of the biotin to its target.[1][2]

The unique photophysical properties of pyrene make it a powerful tool for various advanced fluorescence microscopy techniques. Pyrene exhibits a characteristic monomer emission spectrum and can also form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity (approximately 10 Å). This excimer fluorescence is red-shifted compared to the monomer emission, providing a ratiometric signal that can be used to study molecular interactions, such as protein dimerization or lipid organization.

These application notes provide an overview of the properties of this compound, detailed protocols for its use in fluorescence microscopy, and examples of its potential applications in cellular imaging and interaction studies.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below. It is important to note that the fluorescence quantum yield and precise excitation/emission maxima can be influenced by the solvent, local environment, and conjugation to other molecules.

| Property | Value | Reference |

| Molecular Formula | C39H50N4O8S | [2] |

| Molecular Weight | 734.9 g/mol | [2] |

| Purity | >97% | [2] |

| Excitation Maximum (Monomer) | ~339 nm | [3] |

| Emission Maximum (Monomer) | ~384 nm | [3] |

| Excimer Emission Maximum | ~470 - 500 nm | |

| Quantum Yield (Pyrene alone) | 0.32 | |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [4] |

| Storage | Store at -20°C, protected from light | [2] |

Applications in Fluorescence Microscopy

This compound can be employed in a variety of fluorescence microscopy applications, leveraging both its fluorescent properties and the specific biotin-streptavidin interaction.

-

Targeted Labeling of Cellular Structures: By conjugating streptavidin to antibodies, ligands, or other targeting molecules, this compound can be used to specifically label a wide range of cellular components, including proteins, organelles, and cell surface receptors.

-

Studying Protein-Protein Interactions: The proximity-dependent excimer fluorescence of pyrene can be utilized to investigate protein dimerization or the formation of protein complexes. By labeling two interacting proteins with this compound, an increase in the excimer-to-monomer emission ratio can indicate their association.

-

Investigating Membrane Organization and Dynamics: Pyrene's sensitivity to the polarity of its environment allows it to be used as a probe for studying the lipid organization and fluidity of cellular membranes.

-

Cellular Uptake and Trafficking Studies: The probe can be used to label molecules or nanoparticles to track their uptake and trafficking pathways within living cells.

Experimental Protocols

The following are general protocols for using this compound in fluorescence microscopy. Optimization of concentrations, incubation times, and buffer conditions may be necessary for specific cell types and applications.

Protocol 1: Indirect Immunofluorescence Staining of Fixed Cells

This protocol describes the use of this compound for the targeted labeling of a specific protein using a primary antibody and a biotinylated secondary antibody, followed by detection with streptavidin conjugated to a fluorescent reporter (in this case, the pyrene fluorescence is inherent to the biotin probe).

Materials:

-

This compound

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody specific to the target protein

-

Biotinylated secondary antibody that recognizes the primary antibody

-

Streptavidin

-

Mounting medium

Procedure:

-

Cell Culture and Fixation:

-

Culture cells on sterile glass coverslips to the desired confluency.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its recommended concentration in blocking buffer.

-

Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the biotinylated secondary antibody in blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

This compound-Streptavidin Complex Formation and Staining:

-

Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

-

Prepare a working solution of streptavidin in PBS (e.g., 1 mg/mL).

-

Prepare the this compound-streptavidin complex by mixing them at a molar ratio of 2-4 moles of this compound per mole of streptavidin. Incubate for 30 minutes at room temperature.

-

Dilute the complex in blocking buffer to a final concentration of 1-10 µg/mL.

-

Incubate the coverslips with the diluted complex for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set or similar optics suitable for pyrene's excitation and emission wavelengths.

-

Caption: Indirect immunofluorescence staining workflow.

Protocol 2: Live Cell Imaging of Biotinylated Surface Receptors

This protocol outlines a method for labeling and visualizing biotinylated cell surface receptors on live cells using this compound pre-complexed with streptavidin.

Materials:

-

This compound

-

Live cells expressing biotinylated surface receptors

-

Live cell imaging medium (e.g., phenol red-free DMEM)

-

Streptavidin

-

PBS or HBSS

Procedure:

-

Cell Preparation:

-

Plate cells in a suitable imaging dish or chamber slide and culture until they reach the desired confluency.

-

Replace the culture medium with pre-warmed, phenol red-free imaging medium.

-

-

Preparation of this compound-Streptavidin Complex:

-

Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

-

Prepare a working solution of streptavidin in PBS or imaging medium.

-

Form the complex by mixing this compound and streptavidin at a 2-4:1 molar ratio and incubate for 30 minutes at room temperature.

-

-

Cell Labeling:

-

Dilute the pre-formed complex in imaging medium to a final concentration of 1-5 µg/mL.

-

Add the diluted complex to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.

-

-

Washing:

-

Gently wash the cells three times with pre-warmed imaging medium to remove unbound complexes.

-

-

Imaging:

-

Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels. Use a filter set appropriate for pyrene fluorescence.

-

Caption: Live cell surface receptor labeling workflow.

Signaling Pathway and Interaction Studies

The ability of pyrene to form excimers upon close proximity makes this compound a valuable tool for studying signaling pathways that involve changes in protein conformation or protein-protein interactions. For example, receptor dimerization upon ligand binding is a common mechanism in signal transduction.

Hypothetical Application: Monitoring Receptor Dimerization

Consider a cell surface receptor that dimerizes upon binding to its ligand. To study this, one could label the receptor with this compound.

-

Labeling Strategy: The receptor could be genetically engineered to contain a biotin acceptor peptide (e.g., AviTag) which can be specifically biotinylated in situ. Alternatively, a biotinylated antibody fragment (Fab) that binds to the receptor can be used.

-

Detection: Upon addition of the ligand, the receptors dimerize, bringing the pyrene moieties into close proximity. This will lead to an increase in the excimer fluorescence signal (around 470-500 nm) and a corresponding decrease in the monomer fluorescence signal (around 384 nm).

-